N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine

antisense oligonucleotide duplex thermal stability ΔTm per modification

N6-Benzoyl-9-(2′-deoxy-5′-O-DMT-2′-fluoro-β-D-arabinofuranosyl)adenine (CAS 226415-08-3; molecular formula C₃₈H₃₄FN₅O₆, MW 675.71) is a fully protected 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl adenine nucleoside. It serves as the penultimate synthetic intermediate en route to the corresponding 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CAS 329187-86-2), the active monomer used for solid-phase incorporation of 2′-fluoro-arabinonucleic acid (2′F-ANA or FANA) residues into synthetic oligonucleotides.

Molecular Formula C38H34FN5O6
Molecular Weight 675.7 g/mol
Cat. No. B12228393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine
Molecular FormulaC38H34FN5O6
Molecular Weight675.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O
InChIInChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)
InChIKeyDDOOVEXTSRBCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Benzoyl-9-(2′-deoxy-5′-O-DMT-2′-fluoro-β-D-arabinofuranosyl)adenine — A Protected 2′-Fluoro-Arabinonucleoside Building Block for Oligonucleotide Synthesis


N6-Benzoyl-9-(2′-deoxy-5′-O-DMT-2′-fluoro-β-D-arabinofuranosyl)adenine (CAS 226415-08-3; molecular formula C₃₈H₃₄FN₅O₆, MW 675.71) is a fully protected 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl adenine nucleoside [1]. It serves as the penultimate synthetic intermediate en route to the corresponding 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CAS 329187-86-2), the active monomer used for solid-phase incorporation of 2′-fluoro-arabinonucleic acid (2′F-ANA or FANA) residues into synthetic oligonucleotides [2]. The compound carries N6-benzoyl protection on the adenine exocyclic amine and a 5′-O-(4,4′-dimethoxytrityl) group for controlled chain elongation, while the 2′-fluoro substituent on the arabinose ring is the critical determinant of the unique biophysical and biochemical properties of the resulting FANA oligonucleotides [3].

Why N6-Benzoyl-9-(2′-deoxy-5′-O-DMT-2′-fluoro-β-D-arabinofuranosyl)adenine Cannot Be Replaced by Unmodified DNA, 2′-OMe, 2′-F-RNA, or Non-Fluorinated ANA Building Blocks


The 2′-fluoro substituent on the arabinose scaffold confers a combination of binding affinity, nuclease resistance, specificity, and RNase H competence that is absent from all closely related phosphoramidite building blocks. Non-fluorinated arabinonucleic acid (ANA) forms only weak hybrids with complementary RNA and DNA and is a poor RNase H substrate; uniformly modified 2′-F-RNA (ribo-configuration) increases duplex thermal stability but fails to activate RNase H; 2′-O-methyl RNA provides intermediate affinity without RNase H recruitment; and standard DNA phosphoramidites lack both nuclease resistance and high-affinity RNA binding [1]. Only the 2′-fluoro-β-D-arabinofuranosyl configuration simultaneously delivers enhanced RNA affinity (ΔTm ≈ +1.2 °C/modification), strong nuclease and hydrolytic resistance, sharp single-mismatch discrimination, and robust RNase H-mediated target cleavage — properties that jointly underpin the empirically observed 20–100-fold potency advantage and 3–4× longer duration of gene silencing over phosphorothioate DNA antisense oligonucleotides [2][3]. Consequently, a user who substitutes this specific protected nucleoside with a generic DNA, 2′-OMe, or 2′-F-RNA phosphoramidite will forfeit one or more of these functionally coupled attributes.

Quantitative Evidence Guide: N6-Benzoyl-9-(2′-deoxy-5′-O-DMT-2′-fluoro-β-D-arabinofuranosyl)adenine vs. Closest Analogs


Thermal Duplex Stabilization: 2′F-ANA Modification vs. DNA, 2′-OMe-RNA, and RNA

Incorporation of a 2′-fluoro-β-D-arabinoadenosine residue (derived from this building block) into an oligonucleotide increases the melting temperature (Tm) of the resulting duplex with complementary RNA by approximately 1.2 °C per modification [1]. By comparison, 2′-O-methyl-RNA contributes approximately +1.5 °C per residue, unmodified RNA approximately +1.1 °C per residue, and DNA provides no net stabilization [1]. The 2′F-ANA modification thus occupies a quantifiable middle ground: it stabilizes RNA duplexes nearly as effectively as 2′-OMe while uniquely preserving RNase H competence (see separate evidence item). Importantly, non-fluorinated ANA actually destabilizes duplexes relative to DNA, yielding lower Tm values than the corresponding DNA/RNA hybrids [2].

antisense oligonucleotide duplex thermal stability ΔTm per modification

Hydrolytic Stability Under Acidic and Basic Conditions: 2′F-ANA vs. DNA, RNA, and 2′F-RNA

The 2′-fluoro-arabinonucleic acid polymer built from this compound demonstrates dramatically superior hydrolytic stability compared to DNA and RNA under both acidic and basic conditions [1]. In enzyme-free simulated gastric fluid (pH ≈ 1.2), 2′F-ANA shows virtually no cleavage after 2 days, whereas DNA degrades with a half-life (t₁/₂) of approximately 2 minutes and RNA with a t₁/₂ of approximately 3 hours (phosphodiester backbone) or 3 days (phosphorothioate backbone) [1]. Under strongly basic conditions (1 M NaOH, 65 °C), 2′F-ANA exhibits a t₁/₂ of approximately 20 hours, while RNA is entirely degraded within minutes [1]. The hydrolytic stability of 2′F-ANA also surpasses that of 2′-F-RNA under basic conditions [1].

oligonucleotide chemical stability acidic hydrolysis basic hydrolysis nuclease resistance

Binding Specificity — Single-Mismatch Discrimination: 2′F-ANA vs. DNA

Oligonucleotides containing 2′F-ANA residues (derived from this building block) exhibit markedly higher binding specificity than unmodified DNA oligonucleotides toward their complementary targets [1]. A single nucleotide mismatch in a 2′F-ANA–RNA duplex results in a melting temperature penalty (ΔTm) of −7.2 °C, while the same mismatch in a 2′F-ANA–DNA duplex yields a ΔTm of −3.9 °C [1]. These values indicate that 2′F-ANA-modified oligomers discriminate mismatches more sharply than canonical DNA oligonucleotides, making them particularly suitable for applications requiring allele-specific or single-nucleotide polymorphism (SNP)-selective hybridization [2].

allele-specific oligonucleotide mismatch discrimination binding specificity ΔTm penalty

Antisense Potency: 2′F-ANA Chimeras vs. Phosphorothioate DNA, 2′-O-Methyl/DNA, and siRNA

In a direct comparative study of antisense oligonucleotides (AONs), 2′F-ANA/DNA chimeric constructs (both altimer and gapmer architectures) demonstrated an EC₅₀ for target gene knockdown that was 20- to 100-fold lower than that of phosphorothioate DNA (PS-DNA) and 2′-O-methyl-RNA/DNA chimeras, and was comparable to that of an siRNA directed against the same target [1]. The study evaluated target knockdown efficacy, duration of action, and resistance to nuclease degradation in a side-by-side experimental design [1].

antisense oligonucleotide potency EC50 gene silencing RNase H

Duration of Gene Silencing: 2′F-ANA Oligonucleotides vs. Phosphorothioate DNA

In a controlled comparison in K562 myeloid leukemia cells targeting c-myb mRNA, 2′F-ANA-modified antisense oligonucleotides maintained >90% target suppression at 24 h, and gene silencing was still clearly demonstrable 96 h post-nucleofection [1]. In contrast, conventional phosphorothioate DNA (PS-DNA) oligonucleotides lost activity after 48 h [1]. At a low dose (1 μg/10⁶ cells) where PS-DNA produced no detectable silencing, the 2′F-ANA ON still achieved >80% suppression of target mRNA and protein [1]. The sustained activity correlated with prolonged intracellular retention: approximately 90% of the 2′F-ANA material remained detectable at 96 h, whereas intracellular PS-DNA levels declined rapidly after 24 h [1].

duration of action intracellular stability gene silencing persistence antisense pharmacokinetics

RNase H Substrate Competence: 2′F-ANA vs. Other 2′-Modified Oligonucleotides

Unlike most 2′-sugar-modified oligonucleotides (including 2′-O-methyl-RNA, uniformly modified 2′-F-RNA, LNA, and 2′-MOE), 2′F-ANA/RNA hybrid duplexes are bona fide substrates for human RNase H [1]. This enzyme cleaves the RNA strand of the DNA–RNA heteroduplex and is considered the primary mechanistic effector for antisense-mediated gene knockdown [1]. Uniformly modified 2′-F-RNA/RNA duplexes are not recognized by RNase H [2]. Non-fluorinated ANA/RNA hybrids are weaker RNase H substrates than 2′F-ANA/RNA, reflecting the lower RNA affinity and altered helical geometry of ANA [3]. The RNase H competence of 2′F-ANA, combined with its enhanced binding affinity and nuclease resistance, is a unique combination among second-generation antisense chemistries and is the mechanistic basis for the 20–100-fold potency advantage documented in cell-based assays [4].

RNase H activation antisense mechanism 2′-modification gapmer design

Application Scenarios for N6-Benzoyl-9-(2′-deoxy-5′-O-DMT-2′-fluoro-β-D-arabinofuranosyl)adenine Based on Verified Differentiation Evidence


Antisense Gapmer and Altimer Oligonucleotides Requiring Simultaneous High RNA Affinity and RNase H Activity

This protected nucleoside (or its 3′-phosphoramidite derivative) is the essential adenosine building block for constructing FANA/DNA chimeric gapmers and altimers — antisense architectures in which 2′F-ANA residues flank a central DNA window or alternate with DNA units. The quantitative evidence shows that these designs achieve +1.2 °C/mod duplex stabilization [1] while retaining RNase H competence [2], a combination not offered by 2′-OMe, 2′-F-RNA, or LNA phosphoramidites. The resulting chimeras exhibit 20–100× greater potency than PS-DNA controls [3]. Researchers pursuing RNase H-dependent antisense mechanisms should select this building block when both binding strength and enzymatic target cleavage are required within a single oligonucleotide.

Long-Duration Gene Silencing Studies in Cell Culture and In Vivo Models

Oligonucleotides incorporating 2′F-ANA-adenosine residues demonstrate sustained intracellular persistence (~90% material retained at 96 h) and extended gene silencing activity (≥96 h vs. ≤48 h for PS-DNA) [1]. This 3–4× longer window of action enables single-dose experimental protocols that reduce handling, minimize dosing-related variability, and decrease total compound consumption over multi-day time-course studies. Laboratories designing longitudinal knockdown experiments where frequent re-dosing is impractical — such as primary cell assays, organoid cultures, or animal models with limited injection access — benefit directly from the extended duration of action conferred by this building block.

Allele-Specific and SNP-Discriminating Oligonucleotide Probes and Therapeutics

The −7.2 °C ΔTm penalty for a single mismatch in a 2′F-ANA–RNA duplex [1] provides a wider discrimination window than standard DNA oligonucleotides, enabling more reliable differentiation between wild-type and mutant transcripts differing by a single nucleotide. This property is directly attributable to the 2′-fluoroarabinose conformation and is not replicated by non-fluorinated ANA (which shows weaker overall binding) or 2′-O-methyl RNA (which has lower mismatch penalty). Users developing allele-specific ASOs for gain-of-function mutations, SNP-selective PCR blockers, or mutation-specific FISH probes should select this compound for the adenosine positions in their probe sequence.

Oligonucleotide Therapeutics Requiring Gastric Stability or Extended Serum Half-Life

The exceptional hydrolytic stability of 2′F-ANA polymers — >1,440-fold longer acid half-life than DNA, and t₁/₂ ≈ 20 h in 1 M NaOH at 65 °C vs. complete RNA degradation in minutes [1] — makes this building block suitable for oligonucleotide drugs intended for oral delivery or prolonged systemic circulation. The stability advantage extends to phosphorothioate backbones and is superior even to 2′-F-RNA under basic conditions [1]. For therapeutic oligonucleotide programs where chemical degradation in the gastrointestinal tract or plasma limits bioavailability, substituting standard DNA or RNA phosphoramidites with this 2′F-ANA monomer at key positions can substantially improve intact drug exposure.

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